molecular formula C21H26N2O4 B5686855 (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid

(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid

Cat. No. B5686855
M. Wt: 370.4 g/mol
InChI Key: FFQKHZXKOAODDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid, also known as MPPA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MPPA is a piperidine derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to reduce oxidative stress. It may also modulate the activity of neurotransmitters and receptors involved in Parkinson's disease and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines and to increase the levels of antioxidants in the brain. This compound has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also shown promising results in various animal models, suggesting its potential for further investigation. However, there are also limitations to its use, including the need for specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for the investigation of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid. One potential application is in the development of new treatments for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound may also have potential applications in the treatment of inflammatory disorders and immune-related diseases. Further studies are needed to fully understand the mechanisms of action of this compound and to optimize its potential applications.

Synthesis Methods

The synthesis of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the final esterification step. The process requires specialized equipment and expertise in organic chemistry. The yield and purity of this compound can be optimized by careful control of the reaction conditions and purification methods.

Scientific Research Applications

(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.

properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-12-18(26-2)5-6-19(15)20(21(24)25)23-10-7-17(8-11-23)27-14-16-4-3-9-22-13-16/h3-6,9,12-13,17,20H,7-8,10-11,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKHZXKOAODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCC(CC2)OCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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